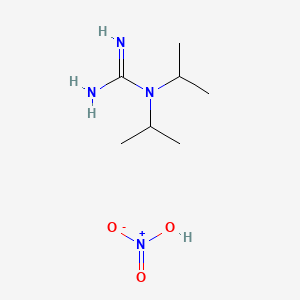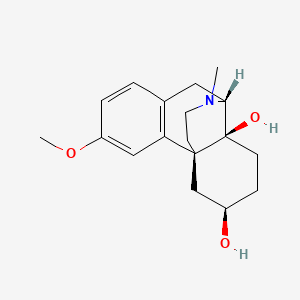
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H7ClFNO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The presence of both cyano and fluorine groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-(2-Cyano-4-fluorophenyl)ethanol.
Chlorination: The hydroxyl group of the starting material is converted to a sulfonyl chloride group using thionyl chloride (SOCl2) under reflux conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, especially at positions ortho and para to the cyano group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: The major products are substituted aromatic compounds with functional groups such as halogens or nitro groups.
Scientific Research Applications
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyano-4-chlorophenyl)ethane-1-sulfonyl chloride
- 2-(2-Cyano-4-bromophenyl)ethane-1-sulfonyl chloride
- 2-(2-Cyano-4-methylphenyl)ethane-1-sulfonyl chloride
Uniqueness
2-(2-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogens or substituents may not be as effective.
Properties
Molecular Formula |
C9H7ClFNO2S |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-(2-cyano-4-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO2S/c10-15(13,14)4-3-7-1-2-9(11)5-8(7)6-12/h1-2,5H,3-4H2 |
InChI Key |
PHXNSLSQHPTRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


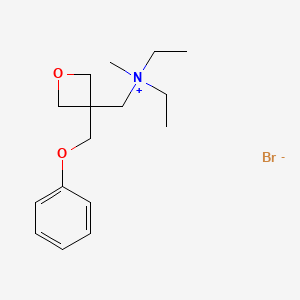
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
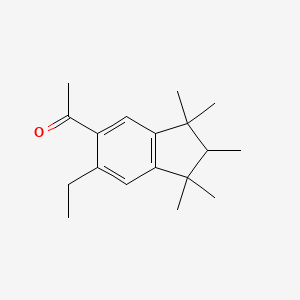
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
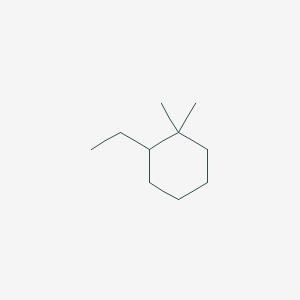
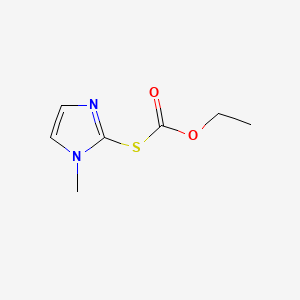
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
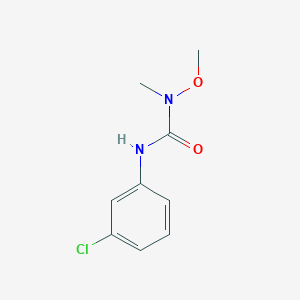

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
